molecular formula C15H9F5N2 B1599833 5-(Pentafluorophenyl)dipyrromethane CAS No. 167482-91-9

5-(Pentafluorophenyl)dipyrromethane

Cat. No. B1599833
CAS RN: 167482-91-9
M. Wt: 312.24 g/mol
InChI Key: XCGQROJURKZJOU-UHFFFAOYSA-N
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Description

5-(Pentafluorophenyl)dipyrromethane is a chemical compound used as a building block for porphyrin synthesis . It has a molecular weight of 312.24 and a molecular formula of C15H9F5N2 .


Synthesis Analysis

The synthesis of 5-(Pentafluorophenyl)dipyrromethane involves the reaction of pentafluorobenzaldehyde with pyrrole . This compound can then be used to synthesize various porphyrins, which are macrocycles characterized by their high thermal and chemical stabilities, high surface areas, and energy storage capabilities .


Molecular Structure Analysis

The molecular structure of 5-(Pentafluorophenyl)dipyrromethane is characterized by the presence of a pentafluorophenyl group and two pyrrole rings . The 19F NMR spectra of the synthesized porphyrins were found to be in good agreement with the structures .


Chemical Reactions Analysis

5-(Pentafluorophenyl)dipyrromethane is used in the synthesis of various porphyrins through a series of chemical reactions . These reactions involve the condensation of an aldehyde with pyrrole, followed by oxidation .

Scientific Research Applications

Synthesis and Characterization

5-(Pentafluorophenyl)dipyrromethane is used in the synthesis of various meso-aryl-substituted hexaphyrins, corroles, and other macrocyclic compounds. Suzuki and Osuka (2003) demonstrated its utility in preparing a variety of meso-aryl [26]hexaphyrins through acid-catalyzed reactions with aryl aldehydes (Suzuki & Osuka, 2003). Additionally, Gryko and Koszarna (2004) refined the synthesis of trans-A2B-corroles by condensing 5-(pentafluorophenyl)dipyrromethane with aldehydes, enhancing the yields significantly (Gryko & Koszarna, 2004).

Fluorescent Probes and Sensors

In the field of fluorescent probes, 5-(Pentafluorophenyl)dipyrromethane is used to construct selective and sensitive Zn2+ probes. Wei et al. (2017) noted its role in improving the binding affinities and sensitivities of Zn2+ probes, with applications in real-time monitoring (Wei et al., 2017). Ding et al. (2013) synthesized α-monoacylated and α,α'- and α,β'-diacylated dipyrrins from 5-(pentafluorophenyl)dipyrromethane, yielding probes with Zn2+ selective "turn-on" fluorescence (Ding et al., 2013).

Functionalized Macrocycles

Beyzavi et al. (2013) explored the application of a sterically congested dipyrromethane in the formation of stable calix[n]phyrin macrocycles. These macrocycles were further functionalized at their pentafluorophenyl residues, paving the way for the synthesis of diverse calix[4]phyrin(1.1.1.1) dimers (Beyzavi et al., 2013).

Conductive Molecularly Imprinted Polymers

Susmel and Comuzzi (2015) proposed 5-phenyl-dipyrromethane and 5-(4-pyridyl)-dipyrromethane as electroactive building blocks for sensors based on molecularly imprinted conductive polymers. This research demonstrates the potential of dipyrromethanes, like 5-(Pentafluorophenyl)dipyrromethane, in creating bio-inspired conductive polymers with high sensitivity and selectivity (Susmel & Comuzzi, 2015).

Mechanism of Action

While the specific mechanism of action of 5-(Pentafluorophenyl)dipyrromethane is not mentioned in the retrieved papers, porphyrins synthesized from it have been found to have potential applications in various areas, including catalysis, sensing, molecular devices, dye-sensitized solar cells, photosynthesis, and photodynamic therapy .

Future Directions

Porphyrins synthesized from 5-(Pentafluorophenyl)dipyrromethane have potential applications in various areas, including catalysis, sensing, molecular devices, dye-sensitized solar cells, photosynthesis, and photodynamic therapy . Future research could focus on exploring these applications further and developing new synthesis routes for these porphyrins .

properties

IUPAC Name

2-[(2,3,4,5,6-pentafluorophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F5N2/c16-11-10(12(17)14(19)15(20)13(11)18)9(7-3-1-5-21-7)8-4-2-6-22-8/h1-6,9,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGQROJURKZJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(C2=CC=CN2)C3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457737
Record name 2,2'-[(Pentafluorophenyl)methylene]di(1H-pyrrole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pentafluorophenyl)dipyrromethane

CAS RN

167482-91-9
Record name 2,2'-[(Pentafluorophenyl)methylene]di(1H-pyrrole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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